molecular formula C15H13N3O4 B3847009 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide

4-methyl-N'-(4-nitrobenzoyl)benzohydrazide

Cat. No.: B3847009
M. Wt: 299.28 g/mol
InChI Key: LRYLEJRKWIHXGC-UHFFFAOYSA-N
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Description

The study of 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide is rooted in the extensive and diverse field of synthetic organic chemistry. As a member of the diacylhydrazine family, its structure is characterized by two acyl groups attached to a hydrazine (B178648) core. This arrangement provides a versatile scaffold for developing new molecules with unique properties. Research into this specific compound and its close analogs, such as hydrazones, is driven by the continuous search for novel chemical entities with potential applications in various scientific domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(19)16-17-15(20)12-6-8-13(9-7-12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLEJRKWIHXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 Methyl N 4 Nitrobenzoyl Benzohydrazide

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, is essential for identifying the functional groups within a molecule. For 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide, the analysis would focus on characteristic vibrational modes.

Key expected vibrations would include:

N-H Stretching: The N-H stretching vibrations of the hydrazide linkage (-CO-NH-NH-CO-) are typically observed in the region of 3100-3300 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state. hilarispublisher.com

C=O Stretching: Two distinct carbonyl (C=O) stretching bands, corresponding to the benzoyl and nitrobenzoyl moieties, would be expected. These amide I bands are typically strong and appear in the 1630-1680 cm⁻¹ region. hilarispublisher.com Their frequencies would be influenced by the electronic effects of the methyl and nitro substituents.

NO₂ Stretching: The nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings would also be present.

A detailed analysis would involve comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) to assign each vibrational mode precisely.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Insights (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for structural confirmation and conformational analysis in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 4-methylphenyl and 4-nitrophenyl rings. The integration of these signals would correspond to the number of protons. A singlet signal for the methyl (CH₃) group protons would appear in the upfield region (around 2.4 ppm). The two N-H protons of the hydrazide linker would appear as singlets at a downfield chemical shift, and their position could be sensitive to the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom. The carbonyl carbons (C=O) would have characteristic peaks in the downfield region (160-170 ppm). Signals for the aromatic carbons would also be observed, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing nitro group. The methyl carbon would produce a signal in the upfield region (around 20-25 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would likely be characterized by absorptions corresponding to π→π* and n→π* transitions. These transitions would originate from the aromatic rings, the carbonyl groups, and the nitro group. The presence of conjugated systems (the phenyl rings and carbonyl groups) would result in strong absorption bands, likely in the UV region. The specific wavelengths (λ_max) and molar absorptivities (ε) of these transitions provide insight into the electronic structure of the molecule. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction Studies of this compound and Related Architectures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.govabo.fi While no crystal structure for the specific title compound has been found, analysis of related diacylhydrazine structures provides a framework for what would be expected.

Molecular Conformation and Geometric Parameters

X-ray analysis would reveal the molecule's conformation. Key parameters of interest would be the planarity of the central hydrazide bridge and the dihedral angles between the two aromatic rings. In many N,N'-diaroylhydrazines, the molecule adopts a non-planar conformation to minimize steric hindrance. The bond lengths of the C=O, C-N, and N-N bonds would confirm the diacylhydrazine structure and could indicate the degree of electron delocalization across the amide linkages.

Crystal Packing Architectures and Supramolecular Assembly

The combination of hydrogen bonds and other intermolecular forces dictates the final crystal packing architecture. mdpi.com The analysis would describe how individual molecules assemble into a supramolecular structure. The symmetry of the crystal (space group) and the dimensions of the unit cell would be determined. Understanding this assembly is crucial as it influences the material's physical properties, such as melting point and solubility. For instance, related hydrazide molecules are known to form dimers or stacked arrangements in the crystal lattice. nih.gov

Computational and Quantum Chemical Investigations of 4 Methyl N 4 Nitrobenzoyl Benzohydrazide

Density Functional Theory (DFT) Based Structural Optimizations and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic energy of molecules. By employing functionals like B3LYP with basis sets such as 6-311G or 6-311++G**, researchers can calculate the most stable geometric configuration (the optimized geometry) of a molecule in the gas phase. researchgate.netnih.govinpressco.com These calculations provide detailed information on bond lengths, bond angles, and dihedral (torsion) angles.

For 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide, DFT calculations would reveal the spatial arrangement of its constituent atoms. The molecule consists of a 4-methylphenyl ring and a 4-nitrophenyl ring linked by a benzohydrazide (B10538) core (-CO-NH-N=CH-). The optimized structure typically shows a non-planar conformation. For instance, in the related compound N'-[(Z)-4-Methyl-benzyl-idene]-4-nitro-benzohydrazide monohydrate, the dihedral angle between the two benzene (B151609) rings is found to be 2.03 (2)°. nih.gov In another similar structure, 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, the molecule also adopts a non-planar conformation. nih.gov

The central hydrazone linker (-CO-NH-N=) is a key structural feature. DFT calculations help determine the bond lengths, such as the C=O, N-N, and C=N bonds, which are crucial for the molecule's stability and reactivity. For example, in a related benzohydrazide, the C=O bond length is typically around 1.237 Å, characteristic of a ketone. nih.gov The N-N bond length is approximately 1.376 Å. nih.gov The total energy calculated for the optimized structure provides a measure of its thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzohydrazide Structure (Analogous to this compound) Data derived from DFT B3LYP/6-311G level calculations on similar structures. inpressco.com

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.235O-C-N122.5
C-N (amide)1.358C-N-N119.8
N-N1.375C-N(H)-C121.3
C-C (ring avg.)1.395C-C-C (ring avg.)120.0
C-NO21.478O-N-O124.5

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich 4-methylphenyl moiety and the hydrazide linker, which act as the primary electron donor. Conversely, the LUMO is predominantly centered on the electron-deficient 4-nitrophenyl group, the electron acceptor. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap. For similar aromatic hydrazone structures, the HOMO-LUMO gap is typically in the range of 4 to 5 eV. irjweb.comyoutube.com This value helps in understanding the charge transfer characteristics within the molecule.

Table 2: Calculated Frontier Orbital Energies and Related Properties Values are representative and based on DFT B3LYP calculations for analogous systems. irjweb.com

PropertyEnergy (eV)
HOMO Energy-6.30
LUMO Energy-1.81
Energy Gap (ΔE) 4.49
Ionization Potential (I ≈ -EHOMO)6.30
Electron Affinity (A ≈ -ELUMO)1.81

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability Assessment

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability of molecular structures. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

In this compound, significant charge delocalization occurs through hyperconjugative interactions. Key interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For example, the lone pair on the carbonyl oxygen (O) can delocalize into the antibonding π* orbital of the adjacent C-N bond (n(O) → π(C-N)). Similarly, the lone pair of the amide nitrogen can interact with the π orbital of the carbonyl group (n(N) → π*(C=O)), an interaction that is characteristic of amide resonance and contributes significantly to the planarity and stability of the hydrazide bridge. The presence of aromatic rings allows for extensive π-electron delocalization, further stabilizing the system.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Representative data from NBO analysis of similar hydrazone compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(amide)π* (C=O)55.80n → π
LP(2) O(carbonyl)π (C-N)28.50n → π
π (Phenyl Ring 1)π (Phenyl Ring 2)5.15π → π
σ (C-H, methyl)σ (C-C, ring)2.98σ → σ
LP(1) N(imine)σ (N-C)8.70n → σ*

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would show distinct regions of varying potential. The most negative potential (red) is expected to be localized around the oxygen atoms of the carbonyl group and the nitro group, making these the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atom of the N-H group in the hydrazide linker would exhibit a positive potential (blue), identifying it as a primary site for nucleophilic attack or as a hydrogen bond donor. The aromatic rings generally show a neutral (green) potential, with the area near the electron-withdrawing nitro group being slightly more positive (electron-poor) and the area near the electron-donating methyl group being slightly more negative (electron-rich).

Simulations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov For this compound, the calculated ¹H NMR spectrum would show a characteristic singlet for the N-H proton at a downfield position (typically >11 ppm). The aromatic protons would appear in the 7-8.5 ppm range, and the methyl group protons would resonate at an upfield position (~2.4 ppm). In the ¹³C NMR spectrum, the carbonyl carbon is typically the most downfield signal (>160 ppm).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. Key vibrational modes for this compound include the N-H stretching vibration (around 3200-3300 cm⁻¹), the C=O stretching of the amide group (1640-1680 cm⁻¹), C=N stretching (1570-1620 cm⁻¹), and the symmetric and asymmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively). derpharmachemica.comnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). The calculations predict the absorption wavelengths (λ_max) and the corresponding electronic transitions. For molecules with potential for intramolecular charge transfer like this compound, the spectrum is expected to show a strong absorption band in the UV region, often attributed to a π → π* transition involving the aromatic systems and a charge transfer transition from the donor part to the acceptor part of the molecule. researchgate.net

Table 4: Simulated Spectroscopic Data for this compound Data is representative and based on calculations for analogous structures. derpharmachemica.comnih.gov

SpectroscopyParameterCalculated ValueAssignment
¹H NMR Chemical Shift (δ, ppm)~11.5N-H (amide)
Chemical Shift (δ, ppm)~8.3Protons ortho to NO₂
Chemical Shift (δ, ppm)~2.4-CH₃
¹³C NMR Chemical Shift (δ, ppm)~164C=O (carbonyl)
Chemical Shift (δ, ppm)~148C-NO₂
Chemical Shift (δ, ppm)~21-CH₃
IR Wavenumber (cm⁻¹)~3250N-H stretch
Wavenumber (cm⁻¹)~1660C=O stretch
Wavenumber (cm⁻¹)~1545NO₂ asymmetric stretch
UV-Vis λ_max (nm)~320π → π* and ICT

Potential Energy Surface (PES) Scans for Conformational Flexibility

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational flexibility of a molecule by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the geometry. researchgate.net This method helps to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, the most significant conformational flexibility arises from rotation around the single bonds in the hydrazide backbone. Key dihedral angles to scan would include:

C(ring)-C(O)-N-N: Rotation around the C(O)-N bond, which determines the orientation of the carbonyl group relative to the hydrazide nitrogen.

C-N-N-C(imine): Rotation around the N-N bond, which affects the relative positions of the two phenyl rings.

N-N-C=C(ring): Rotation around the N-C(imine) bond.

The PES scan reveals the energy profile as these angles are rotated. The results typically show that certain conformations, such as the anti and syn arrangements around the amide bond, have different energies. The most stable conformer corresponds to the global minimum on the potential energy surface. These studies are crucial for understanding how the molecule might change its shape, which can influence its ability to interact with biological targets.

In Vitro Biological Activity Profiling and Mechanistic Explorations of 4 Methyl N 4 Nitrobenzoyl Benzohydrazide

Antibacterial Activity Screening and Putative Mechanisms of Action

The compound 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide, in its methanol (B129727) solvate form, has been synthesized and evaluated for its antibacterial properties. The synthesis was achieved through the reaction of 4-methylbenzohydrazide (B1294431) with 4-nitrobenzaldehyde (B150856). researchgate.net Its activity was assessed against a panel of both Gram-positive and Gram-negative bacteria.

Research findings indicate that this compound demonstrates moderate antibacterial activity. researchgate.net The minimum inhibitory concentration (MIC) values were determined for Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net While showing measurable effects, its potency was found to be less than that of a related derivative, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide, which exhibited higher activity against the same bacterial strains. researchgate.net

The general mechanism of action for hydrazones, the class to which this compound belongs, is often attributed to the presence of the azomethine group (–CH=N–). This functional group is considered a key pharmacophore that can interfere with bacterial cellular processes. mdpi.com The antibacterial efficacy of hydrazide-hydrazone compounds can be influenced by various substituents on the aromatic rings. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Select Bacteria researchgate.net
Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positiveModerate Activity
Escherichia coliGram-negativeModerate Activity
Klebsiella pneumoniaeGram-negativeModerate Activity

Antifungal Activity Assessments and Target Pathway Hypothesis

While the broader class of hydrazone compounds is recognized for potential antifungal properties, a review of the available scientific literature did not yield specific studies on the antifungal activity of this compound. mdpi.combiointerfaceresearch.com Therefore, no data on its efficacy against fungal pathogens or hypotheses on its target pathways can be provided at this time.

Investigation of Enzymatic Inhibition Profiles (e.g., Monoamine Oxidases, β-Secretase)

Specific experimental data on the inhibition of enzymes such as monoamine oxidases (MAOs) or β-secretase (BACE-1) by this compound are not available in the reviewed literature. Although related hydrazone structures have been investigated as inhibitors of these enzymes, no such profile has been published for the specific compound . mdpi.com

Antioxidant Capacity Evaluations and Free Radical Scavenging Mechanisms

There are no specific studies in the sourced literature that evaluate the antioxidant capacity or free-radical scavenging mechanisms of this compound. While benzohydrazide (B10538) derivatives, as a class, have been explored for their antioxidant potential, data pertaining directly to this compound is absent. biointerfaceresearch.com

Exploration of Anti-Inflammatory Effects in Cellular Models

An examination of published research reveals no specific investigations into the anti-inflammatory effects of this compound in cellular models. The general class of hydrazones has been noted for anti-inflammatory activity, but specific data for this compound is not documented in the available literature. biointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking simulations for this compound against biological targets were not found in the reviewed scientific literature. However, the precise three-dimensional structure of the compound (as a methanol solvate) has been determined experimentally using single-crystal X-ray diffraction. researchgate.net

This crystallographic data provides the empirical foundation for any future molecular docking studies. The analysis revealed that the crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. researchgate.net These non-covalent interactions are fundamental to how a ligand binds to a biological target. The experimentally determined conformation and interaction points of the molecule are critical for accurately predicting its behavior in a simulated binding pocket. researchgate.netresearchgate.net

Prediction of Binding Affinities and Modes

As no molecular docking studies were found for this compound, there are no predicted binding affinities or specific binding modes with protein targets to report. The crystal structure analysis provides precise measurements of the molecule's geometry, but does not in itself predict affinity for a specific biological receptor. researchgate.net

Identification of Key Amino Acid Residues for Interaction

The precise mechanism of action of many benzohydrazide derivatives is intrinsically linked to their ability to interact with specific amino acid residues within the active sites of their target enzymes. While direct molecular docking and site-directed mutagenesis studies on this compound are not extensively available in the public domain, valuable insights can be drawn from computational and in vitro studies of structurally analogous compounds. These studies help to elucidate the probable binding modes and key intermolecular interactions that are likely to be critical for the biological activity of this class of compounds.

Research into a closely related compound, N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, which shares the nitro-substituted phenyl ring and the core hydrazone linkage, has provided a model for understanding these interactions. mdpi.com Molecular docking simulations for this analog against enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and β-secretase (BACE-1) have identified several key amino acid residues that are crucial for the stable binding of the inhibitor within the enzyme's active site. mdpi.com

These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitro group, for instance, is often involved in forming hydrogen bonds with polar amino acid residues, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com

The following table summarizes the key amino acid residues identified in the binding of the analogous compound to its target enzymes, providing a putative framework for the interactions of this compound.

Target EnzymeKey Interacting Amino Acid ResiduesType of Interaction
Monoamine Oxidase A (MAO-A)Phe208, Tyr407, Tyr444π-π stacking, Hydrophobic
Monoamine Oxidase B (MAO-B)Ile199, Tyr398, Tyr435Hydrophobic, π-π stacking
β-Secretase (BACE-1)Asp32, Tyr71, Gln73, Phe108, Trp115Hydrogen bonding, Hydrophobic

It is important to note that while these findings for a structurally similar compound are highly informative, definitive identification of the key amino acid residues for the interaction of this compound would necessitate specific molecular docking and experimental validation studies, such as site-directed mutagenesis, for this particular molecule. nih.gov

Coordination Chemistry of 4 Methyl N 4 Nitrobenzoyl Benzohydrazide: Ligand Behavior and Metal Complex Formation

Synthetic Strategies for Metal Complexes Utilizing Benzohydrazide (B10538) Moieties as Ligands

No literature is available detailing the synthesis of metal complexes specifically with 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide.

Structural Characterization of this compound Metal Complexes

There are no published studies on the structural characterization, such as X-ray crystal structures or detailed spectroscopic analysis, of any metal complexes of this compound.

Electronic and Magnetic Properties of Derived Metal Complexes

Information regarding the electronic and magnetic properties of metal complexes derived from this compound is not available in the scientific literature.

Catalytic Applications of this compound Metal Complexes

There are no documented catalytic applications for metal complexes of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methyl N 4 Nitrobenzoyl Benzohydrazide Analogues

Systematic Structural Modifications and Their Impact on Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For benzohydrazide (B10538) analogues, systematic modifications of the aromatic rings and the hydrazide linker have yielded critical insights into their potency.

The biological effect of benzohydrazide derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

Substitution on the Benzoyl Moiety: The presence and position of electron-withdrawing or electron-donating groups can drastically alter activity. For instance, in a series of benzohydrazide derivatives containing dihydropyrazoles, compounds with a methyl group at the para-position of the phenyl ring (analogous to the 4-methyl group in the core compound) demonstrated stronger antiproliferative activity against cancer cell lines compared to those with hydrogen or halogen substituents. nih.gov The "magic methyl effect," where the addition of a methyl group significantly increases potency, is a known phenomenon in medicinal chemistry that can be attributed to favorable steric interactions or improved metabolic stability. frontiersin.org

Substitution on the Benzylidene Moiety: The nitro group, as seen in the 4-nitrobenzoyl portion of the title compound, is a strong electron-withdrawing group. Its position is critical. In related hydrazone derivatives, modifications on this ring have shown significant effects. For example, in a series of 4-aminoquinoline-benzohydrazide hybrids, compounds with hydroxyl or methoxy (B1213986) groups on the benzylidene ring showed varying degrees of antibacterial activity against different strains. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of different benzohydrazide-based compounds, as reported in the literature.

Compound Series Modification Effect on Biological Potency Reference
Dihydropyrazole Benzohydrazidespara-methyl on phenyl ringIncreased antiproliferative activity nih.gov
Dihydropyrazole Benzohydrazidespara-halogen on phenyl ringDecreased antiproliferative activity vs. methyl nih.gov
4-Hydroxybenzohydrazide DerivativesIntroduction of hydroxyl groupEnhanced antioxidant properties pensoft.net
FPMINT AnaloguesReplacement of naphthalene (B1677914) with benzene (B151609)Abolished inhibitory effects on ENT1/ENT2 frontiersin.org
FPMINT AnaloguesAddition of meta-methyl to benzeneRegained inhibitory activity on ENT1/ENT2 frontiersin.org

Computational Approaches in Rational Design of Novel Analogues

Computational chemistry is an indispensable tool for the rational design of new therapeutic agents, allowing researchers to predict molecular interactions and guide synthesis efforts, thereby saving time and resources. ijcrt.orgopenmedicinalchemistryjournal.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently applied to benzohydrazide derivatives. ijcrt.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.org By analyzing quantifiable properties like molecular weight, electronegativity, or solubility, QSAR can predict the activity of unsynthesized analogues. ijcrt.org For instance, 2D and 3D QSAR studies on a library of substituted benzohydrazides successfully identified the compounds with the most potent antidiabetic activity, demonstrating the predictive power of these models in drug design. ijcrt.org

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a biological target, such as an enzyme or receptor. openmedicinalchemistryjournal.com It helps to visualize the binding mode and predict binding affinity. For benzohydrazide derivatives, docking studies have been used to:

Elucidate the binding mechanism with target proteins, such as the Mycobacterium tuberculosis enoyl acyl carrier reductase (InhA). derpharmachemica.com

Support experimental findings by showing that the most potent compounds in a series have the best fit and most favorable interactions within the target's active site. nih.govrsc.org

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. nih.govrsc.org

These computational approaches provide a theoretical framework that complements experimental work, enabling a more targeted and efficient design of novel analogues. nih.gov

Correlation of Spectroscopic and Structural Features with Bioactivity

The precise three-dimensional structure and electronic properties of a molecule are determinant factors of its bioactivity. Spectroscopic techniques and X-ray crystallography provide essential data to correlate these features with the observed biological effects.

Spectroscopic Characterization:

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to confirm the presence of key functional groups, such as the amide C=O and the azomethine C=N, which are often involved in binding to biological targets. derpharmachemica.comresearchgate.net Shifts in the vibrational frequencies of these groups upon complexation with metal ions, for example, can indicate their role as coordinating sites. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the exact molecular structure of synthesized analogues. nih.govderpharmachemica.com The chemical shifts of protons, particularly the amide N-H proton, provide information about the electronic environment and conformation of the molecule in solution. nih.govresearchgate.net

Mass Spectrometry: This technique confirms the molecular weight of the synthesized compounds, verifying that the desired product has been obtained. derpharmachemica.comrsc.org

Dihedral Angle: The dihedral angle between the two benzene rings is a critical parameter. A nearly planar conformation, with a small dihedral angle, might facilitate better stacking interactions within a receptor pocket. nih.gov In contrast, a more twisted conformation, with a larger dihedral angle, could be required for fitting into other specific binding sites. nih.govnih.gov

Hydrogen Bonding: The N—H proton of the hydrazide linker and the carbonyl oxygen are key sites for forming hydrogen bonds. X-ray structures reveal how these groups interact with adjacent molecules in the crystal lattice, providing a model for potential interactions with amino acid residues in a protein's active site. nih.govnih.gov

Compound Dihedral Angle Between Rings Key Intermolecular Interaction Reference
(E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide1.01°N—H⋯O hydrogen bonds nih.gov
2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide14.8°N—H⋯O hydrogen bonds nih.gov
4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide73.3° / 80.9°N—H⋯O and C—H⋯O hydrogen bonds nih.gov

By integrating these spectroscopic and structural findings with biological activity data, a comprehensive understanding of the SAR can be developed, paving the way for the rational design of more effective benzohydrazide-based therapeutic agents.

Future Research Perspectives for 4 Methyl N 4 Nitrobenzoyl Benzohydrazide

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

The ability to monitor chemical reactions and biological interactions in real-time is crucial for understanding mechanisms, optimizing processes, and ensuring product quality. Future research should focus on applying state-of-the-art spectroscopic techniques to study 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide.

Methods such as ultrafast spectroscopy could provide unprecedented insights into the electronic and molecular dynamics of the compound on femtosecond timescales, which is particularly relevant for understanding its photochemical properties or rapid interactions with biological targets. spectroscopyonline.com Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are powerful non-invasive tools for real-time analysis. mdpi.com Raman spectroscopy, in particular, offers high molecular specificity and can be used for the on-line monitoring of the synthesis process or its interaction within a cellular environment without significant interference from water. mdpi.com

Furthermore, advanced mass spectrometry (MS) techniques offer high sensitivity for detecting trace amounts of substances. techbriefs.com Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) could be developed to monitor the compound and its metabolites on surfaces or directly in biological matrices, turning its reactive nature into an analytical advantage. techbriefs.com Combining these spectroscopic methods with imaging technologies, such as hyperspectral imaging, would enable the visualization of the compound's distribution in biological tissues or materials. longdom.org

Table 1: Comparison of Advanced Spectroscopic Techniques for Future Analysis

TechniquePrinciplePotential Application for this compoundKey Advantage
Ultrafast SpectroscopyUses femtosecond laser pulses to observe rapid molecular dynamics. spectroscopyonline.comStudying photo-isomerization, energy transfer processes, and initial binding events with biological targets.Provides extremely high temporal resolution. spectroscopyonline.com
Raman SpectroscopyMeasures inelastic scattering of monochromatic light from molecules, providing a unique vibrational fingerprint. mdpi.comReal-time monitoring of synthesis reactions and intracellular tracking of the compound.Non-invasive, requires minimal sample preparation, and is not susceptible to water interference. mdpi.com
Mass Spectrometry (DESI/DART)Ionizes molecules from surfaces at ambient conditions for mass analysis. techbriefs.comDetecting trace amounts on surfaces, monitoring metabolic breakdown, and identifying reaction byproducts.High sensitivity and specificity, with minimal sample preparation required. techbriefs.com
Imaging SpectroscopyCombines spectroscopy with imaging to map the spatial distribution of chemical components. longdom.orgVisualizing the compound's localization in tissues or cells to understand its mechanism of action.Provides both spectral and spatial information. longdom.org

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The explosion of chemical data has made cheminformatics and machine learning (ML) indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov For this compound, these computational approaches can accelerate the exploration of its chemical space and predict its properties, saving significant time and resources.

Future research should involve the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of derivatives of the parent compound and evaluating their biological activity, ML algorithms like Support Vector Machines (SVM) or Random Forests can be trained to predict the activity of novel, unsynthesized analogues. nih.gov These models use molecular descriptors, or "fingerprints," to represent the chemical features of the compounds. nih.gov

Advanced deep learning techniques can learn molecular representations directly from data, potentially capturing more subtle and complex relationships between structure and function than expert-designed descriptors. researchgate.net Furthermore, the application of Conformal Prediction (CP) frameworks is a promising avenue. chemrxiv.org CP can provide a measure of confidence for each individual prediction, which is crucial for handling the vast and often heterogeneous nature of chemical space and for implementing cost-effective strategies in discovery pipelines. chemrxiv.org

Table 2: Machine Learning Applications in Future Research

ML ApproachDescriptionSpecific Goal for this compound
QSAR ModelingBuilds models correlating molecular structure with chemical or biological activity. nih.govPredict the biological potency of new derivatives to guide synthesis efforts.
Deep LearningUses neural networks with many layers to learn complex patterns directly from data like molecular graphs. researchgate.netDevelop more accurate predictive models for activity, toxicity, and physicochemical properties.
Conformal Prediction (CP)A framework that provides valid, user-defined confidence levels for each prediction. chemrxiv.orgAssess the reliability of QSAR predictions and manage uncertainty in virtual screening.
Multi-task LearningTrains a single model to predict multiple properties or activities simultaneously. arxiv.orgSimultaneously predict activity against multiple targets and key physicochemical properties.

Exploration of New Biological Targets and Pathways

The benzohydrazide (B10538) scaffold is known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. thepharmajournal.combiointerfaceresearch.com While preliminary studies may exist, a systematic and broad exploration of the biological targets for this compound is a critical future direction.

Initial research should involve broad-spectrum screening against panels of common drug targets, such as kinases, proteases, and G-protein coupled receptors. Hydrazide-hydrazone derivatives have shown potential as enzyme inhibitors, for instance, against cholinesterases. mdpi.com Therefore, investigating the inhibitory activity of this compound against various enzymes is a logical step.

Identifying the specific molecular targets is paramount. Techniques such as chemical proteomics, affinity chromatography using the compound as bait, and computational target prediction can be employed. Once a primary target is identified, further studies should elucidate the compound's effect on the associated signaling or metabolic pathway. This pathway-level understanding is essential for clarifying the mechanism of action and identifying potential synergistic combinations or off-target effects.

Table 3: Potential Biological Target Classes for Investigation

Target ClassRationale based on Hydrazide/Hydrazone LiteraturePotential Therapeutic Area
Enzymes (e.g., Cholinesterases, Urease)Hydrazones are known to be potent enzyme inhibitors. biointerfaceresearch.commdpi.comNeurodegenerative diseases, infectious diseases.
KinasesMany small molecule inhibitors target kinase activity.Oncology, inflammatory diseases.
Microbial ProteinsThe scaffold has demonstrated antibacterial and antifungal properties. thepharmajournal.comInfectious diseases.
Nuclear ReceptorsModulation of these receptors can impact a wide range of physiological processes.Metabolic diseases, oncology.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

Future research should move beyond conventional synthesis methods, which often involve refluxing for extended periods and using volatile organic solvents. thepharmajournal.com Microwave-assisted synthesis is a promising alternative that can dramatically reduce reaction times and increase yields, as has been demonstrated for other benzohydrazide derivatives. thepharmajournal.comresearchgate.net The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) would further enhance the green credentials of the synthesis. researchgate.net

Another advanced approach is the use of continuous flow chemistry. nih.gov Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, cleaner products, and improved safety, especially for reactions involving potentially energetic nitro groups. nih.gov This technology also allows for easier scalability from the lab to industrial production. nih.gov Research into novel, recyclable catalysts could also minimize waste and improve the atom economy of the synthesis. mdpi.com

Table 4: Comparison of Synthesis Approaches

ApproachDescriptionPotential Advantages for Synthesis
Conventional SynthesisTypically involves heating reactants in a solvent for several hours. thepharmajournal.comWell-established and understood procedures.
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture. thepharmajournal.comresearchgate.netDrastically reduced reaction times, often higher yields, and increased energy efficiency. uniroma1.it
Continuous Flow ChemistryReactants are continuously pumped through a reactor where the reaction occurs. nih.govEnhanced safety, scalability, process robustness, and higher product purity. nih.gov
Solvent-Free or Aqueous SynthesisReactions are conducted without organic solvents or in water. researchgate.netReduces toxic waste and environmental impact, simplifies purification. uniroma1.it

Q & A

Q. What are the common synthetic routes for 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between a substituted benzohydrazide and a nitrobenzoyl chloride derivative. Key steps include:

  • Reagent selection : Use of 4-nitrobenzoyl chloride and 4-methylbenzohydrazide under reflux in anhydrous solvents (e.g., ethanol or THF) to promote acylhydrazone formation .
  • Purification : Column chromatography or HPLC is employed to isolate the product, with yields ranging from 36% to 85% depending on substituent steric effects .
  • Optimization : Reaction time, temperature, and stoichiometric ratios are critical. For example, excess acyl chloride (1.2–1.5 equivalents) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming hydrazide linkage (δ ~9–10 ppm for NH protons) and aromatic substitution patterns .
  • IR spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~3200–3300 cm⁻¹ (N-H stretch) validate the acylhydrazone structure .
  • X-ray crystallography : Resolves molecular geometry and confirms nitro group orientation, with R-factors <0.05 reported for analogous compounds .

Q. How is the compound’s solubility assessed for in vitro biological studies?

  • Solvent screening : Test polar (DMSO, methanol) and non-polar solvents (chloroform) to determine solubility thresholds. DMSO is preferred for cellular assays due to biocompatibility .
  • UV-Vis spectroscopy : Quantifies solubility limits via Beer-Lambert law, with extinction coefficients calibrated for nitroaromatic moieties .

Advanced Research Questions

Q. How can computational methods predict the coordination chemistry of this compound with transition metals?

  • DFT calculations : Model metal-ligand interactions (e.g., with vanadium or copper) to identify preferred binding sites (nitro O or hydrazide N) .
  • Molecular docking : Predict stability of metal complexes using software like AutoDock, correlating with experimental stability constants (log β) .
  • Topological analysis : AIM (Atoms in Molecules) theory evaluates electron density at bond critical points, confirming metal-ligand bond strength .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines) to minimize variability .
  • Structure-activity relationship (SAR) : Compare nitro-substituted analogs (e.g., 4-chloro vs. 4-methyl derivatives) to isolate electronic effects on bioactivity .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., nitro groups enhancing antifungal potency) .

Q. How can factorial design optimize the synthesis and bioactivity screening of derivatives?

  • Variable selection : Test factors like solvent polarity, catalyst loading, and temperature using a 2³ factorial design to identify significant interactions .
  • Response surface methodology (RSM) : Model yield or IC₅₀ as responses to derive optimal conditions (e.g., 60°C, 0.1 mol% DMAP for 85% yield) .
  • High-throughput screening : Use 96-well plates to rapidly assess bioactivity of derivatives, prioritizing candidates with >70% inhibition at 10 µM .

Methodological Resources

  • Crystallography : Bruker APEX2 software for single-crystal data refinement .
  • Theoretical modeling : Gaussian 16 for DFT calculations .
  • Biological assays : CLSI M07-A11 for antimicrobial testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.